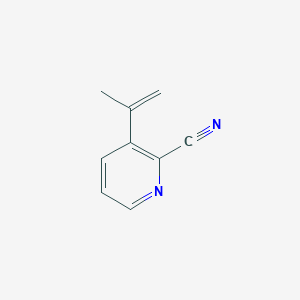

3-(Prop-1-en-2-yl)picolinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Prop-1-en-2-yl)picolinonitrile is an organic compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol . It is a derivative of picolinonitrile, featuring a prop-1-en-2-yl group attached to the third position of the pyridine ring. This compound is primarily used for research purposes and is not intended for human use .

Vorbereitungsmethoden

The synthesis of 3-(Prop-1-en-2-yl)picolinonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-bromopicolinonitrile with prop-1-en-2-yl magnesium bromide under an inert atmosphere . The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at low temperatures, followed by quenching with water and extraction with an organic solvent. The crude product is then purified using column chromatography to obtain the desired compound in high yield .

large-scale synthesis would likely involve similar reaction conditions with optimization for higher yields and purity .

Analyse Chemischer Reaktionen

3-(Prop-1-en-2-yl)picolinonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to ensure high selectivity and yield. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(Prop-1-en-2-yl)picolinonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(Prop-1-en-2-yl)picolinonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to the destabilization of microtubules in cancer cells . This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

3-(Prop-1-en-2-yl)picolinonitrile can be compared with other similar compounds, such as:

3-(Prop-1-en-2-yl)azetidin-2-one: This compound also exhibits antiproliferative activity and inhibits tubulin polymerization.

3-allylazetidin-2-one: Similar to this compound, this compound interacts with the colchicine-binding site on tubulin.

3-(buta-1,3-dien-1-yl)azetidin-2-one: This compound has a similar mechanism of action and is studied for its potential anticancer properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

3-(Prop-1-en-2-yl)picolinonitrile, a compound with the molecular formula C9H8N2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a picolinonitrile backbone with a prop-1-en-2-yl substituent. Its unique configuration contributes to its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

Research indicates that this compound exhibits significant biological activities primarily through the following mechanisms:

- Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and growth. This mechanism is particularly relevant in cancer research, where disrupting microtubule dynamics can lead to apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially making it a candidate for developing new antibiotics.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Tubulin Polymerization | Inhibition observed | |

| Antimicrobial Activity | Effective against various strains | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. The mechanism was linked to tubulin inhibition, leading to disrupted mitotic processes.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against various bacterial strains. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Eigenschaften

IUPAC Name |

3-prop-1-en-2-ylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFFSNKEUFVTAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(N=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.